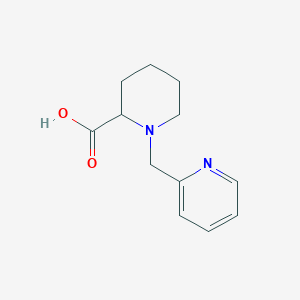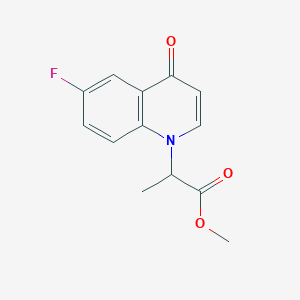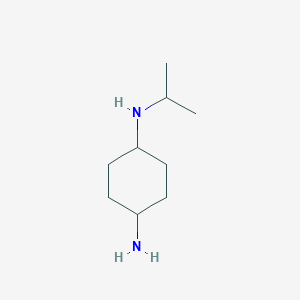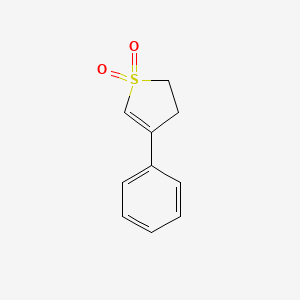
H-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-Trp-DL-Glu-DL-xiIle-DL-Val-DL-Arg-DL-Lys-DL-Lys-DL-Pro-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-Trp-DL-Glu-DL-xiIle-DL-Val-DL-Arg-DL-Lys-DL-Lys-DL-Pro-OH is a synthetic peptide composed of multiple amino acids. This compound is a stereoisomer, meaning it has the same molecular formula as other compounds but differs in the spatial arrangement of its atoms. Peptides like this one are often used in scientific research due to their ability to mimic natural proteins and peptides, making them valuable in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-Trp-DL-Glu-DL-xiIle-DL-Val-DL-Arg-DL-Lys-DL-Lys-DL-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of such peptides may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error. Additionally, large-scale production may utilize liquid-phase peptide synthesis (LPPS) for certain steps to further enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
H-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-Trp-DL-Glu-DL-xiIle-DL-Val-DL-Arg-DL-Lys-DL-Lys-DL-Pro-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as tryptophan and methionine.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield N-formylkynurenine, while reduction of disulfide bonds results in free cysteine residues.
Applications De Recherche Scientifique
H-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-Trp-DL-Glu-DL-xiIle-DL-Val-DL-Arg-DL-Lys-DL-Lys-DL-Pro-OH has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mécanisme D'action
The mechanism of action of H-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-Trp-DL-Glu-DL-xiIle-DL-Val-DL-Arg-DL-Lys-DL-Lys-DL-Pro-OH depends on its specific application. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors or enzymes. These interactions can activate or inhibit signaling pathways, leading to various biological effects. For example, antimicrobial peptides disrupt bacterial cell membranes, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2: Another synthetic peptide with a different sequence of amino acids.
H-DL-Phe-DL-Val-DL-Trp-DL-Glu-DL-Ile-DL-Val-DL-Arg-DL-Lys-DL-Pro-OH: A peptide with a similar sequence but lacking some amino acids present in H-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-Trp-DL-Glu-DL-xiIle-DL-Val-DL-Arg-DL-Lys-DL-Lys-DL-Pro-OH.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for studying specific interactions and mechanisms that may not be possible with other peptides.
Propriétés
Formule moléculaire |
C77H122N20O17 |
|---|---|
Poids moléculaire |
1599.9 g/mol |
Nom IUPAC |
1-[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-(2-aminopropanoylamino)-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C77H122N20O17/c1-10-44(8)63(74(111)95-62(43(6)7)72(109)88-51(28-20-34-84-77(82)83)65(102)86-50(26-16-18-32-78)66(103)89-53(27-17-19-33-79)75(112)97-35-21-29-58(97)76(113)114)96-67(104)52(30-31-60(99)100)87-69(106)56(38-47-40-85-49-25-15-14-24-48(47)49)93-73(110)61(42(4)5)94-71(108)54(36-41(2)3)91-68(105)55(37-46-22-12-11-13-23-46)92-70(107)57(39-59(81)98)90-64(101)45(9)80/h11-15,22-25,40-45,50-58,61-63,85H,10,16-21,26-39,78-80H2,1-9H3,(H2,81,98)(H,86,102)(H,87,106)(H,88,109)(H,89,103)(H,90,101)(H,91,105)(H,92,107)(H,93,110)(H,94,108)(H,95,111)(H,96,104)(H,99,100)(H,113,114)(H4,82,83,84) |
Clé InChI |
GJLDYJFNKAUGHT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester](/img/structure/B12118227.png)


![3-(1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]pyrazine-2-carboxamide](/img/structure/B12118248.png)



![5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one](/img/structure/B12118272.png)
![2-Bromobicyclo[2.2.1]heptan-1-amine](/img/structure/B12118273.png)
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B12118279.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B12118281.png)


